Cas no 828-81-9 (5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine)

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine structure
828-81-9 structure
Product Name:5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
CAS-nummer:828-81-9
MF:C8H6ClN3S
MW:211.671338558197
MDL:MFCD00548482
CID:988301
PubChem ID:554211
Update Time:2025-06-08

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine Chemische en fysische eigenschappen

Naam en identificatie

    • 2-AMINO-5-(2-CHLOROPHENYL)-1,3,4-THIADIAZOLE
    • 5-(2-Chloro-phenyl)-[1,3,4]thiadiazol-2-ylamine
    • 5-(2-CHLOROPHENYL)-1,3,4-THIADIAZOL-2-AMINE
    • 1,3,4-Thiadiazol-2-amine, 5-(2-chlorophenyl)-
    • JKSGNHRIXMYPIO-UHFFFAOYSA-N
    • 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-ylamine
    • 2-amino-5-(2-chlorophenyl)-(1,3,4)-thiadiazole
    • 3,4-Thiadiazol-2-amine, 5-(2-chlorophenyl)-
    • Oprea1_767155
    • Oprea1_304228
    • MLS000074415
    • HMS2282K04
    • STK008670
    • KM
    • 1,3,4-Thiadiazole, 2-amino-5-(o-chlorophenyl)- (6CI, 7CI, 8CI)
    • 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine (ACI)
    • DTXSID30339178
    • SMR000009202
    • F1386-0067
    • SR-01000400619
    • CS-0070937
    • CHEMBL1487806
    • 5-(2-Chlorophenyl)-[1,3,4]thiadiazol-2-ylamine
    • DS-11938
    • 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine #
    • DA-02552
    • AKOS000225419
    • EU-0001536
    • 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine, AldrichCPR
    • SCHEMBL11326692
    • MFCD00548482
    • SR-01000400619-1
    • EN300-52471
    • Z332385230
    • 828-81-9
    • 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
    • MDL: MFCD00548482
    • Inchi: 1S/C8H6ClN3S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
    • InChI-sleutel: JKSGNHRIXMYPIO-UHFFFAOYSA-N
    • LACHT: ClC1C(C2SC(N)=NN=2)=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 210.99700
  • Monoisotopische massa: 210.9970961g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 1
  • Complexiteit: 181
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 80
  • XLogP3: 2.3

Experimentele eigenschappen

  • Kookpunt: 393.8°C at 760 mmHg
  • PSA: 80.04000
  • LogboekP: 3.02190

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine Beveiligingsinformatie

  • Signaalwoord:Warning
  • Gevaarverklaring: H302-H315-H319-H332-H335
  • Waarschuwingsverklaring: P280-P305+P351+P338-P310
  • Code gevarencategorie: 25
  • Veiligheidsinstructies: 45
  • Identificatie van gevaarlijk materiaal: Xi
  • Gevaarklasse:IRRITANT
  • Opslagvoorwaarde:Keep in dark place,Inert atmosphere,2-8°C

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine Douanegegevens

  • HS-CODE:2934999090
  • Douanegegevens:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Chemenu
CM255199-1g
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
828-81-9 95%
1g
$112 2021-08-04
Chemenu
CM255199-5g
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
828-81-9 95%
5g
$309 2021-08-04
Chemenu
CM255199-10g
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
828-81-9 95%
10g
$514 2021-08-04
Chemenu
CM255199-25g
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
828-81-9 95%
25g
$1047 2021-08-04
Alichem
A019114312-5g
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
828-81-9 95%
5g
$353.10 2023-09-01
Alichem
A019114312-10g
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
828-81-9 95%
10g
$577.50 2023-09-01
Alichem
A019114312-25g
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
828-81-9 95%
25g
$1131.20 2023-09-01
TRC
C350815-100mg
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
828-81-9
100mg
$ 64.00 2023-04-18
TRC
C350815-250mg
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
828-81-9
250mg
$ 98.00 2023-04-18
TRC
C350815-500mg
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
828-81-9
500mg
$ 150.00 2023-04-18

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride ;  30 min, 75 °C; 75 °C → rt
1.2 Reagents: Water ;  rt; 4 h, rt → 110 °C; cooled
1.3 Reagents: Potassium hydroxide Solvents: Water ;  pH 8
Referentie
One-pot synthesis of novel 4-[(5-aryl-1,3,4-thiadiazol-2-ylamino)methyl]phenol derivatives
Liu, Hanwen; et al, Youji Huaxue, 2012, 32(7), 1332-1335

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  15 min, rt
1.2 Reagents: Acetic acid ,  Hydrogen peroxide Catalysts: Iodobenzene Solvents: Dimethyl sulfoxide ;  4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium thiosulfate pentahydrate Solvents: Water
Referentie
PhI-Catalyzed Intramolecular Oxidative Coupling Toward Synthesis of 2-Amino-1,3,4-Thiadizoles
Han, Yingzhi; et al, Catalysis Letters, 2018, 148(11), 3486-3491

Productiemethode 3

Reactievoorwaarden
Referentie
Synthesis of some N-(5-aryl/aryloxymethyl-1,3,4-thiadiazol-2-yl)glyoxylamide thiosemicarbazones as potential antiviral and antifungal agents
Giri, S.; et al, Agricultural and Biological Chemistry, 1983, 47(1), 103-5

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Sulfuric acid ;  < 15 °C
Referentie
Synthesis and fungitoxicity of 2-substituted phenyl-thiadiazolo[2',3':2,1]imidazo[4,5-b]quinoxaline
Mishra, Atma Ram; et al, Acta Ciencia Indica, 2012, 38(1), 43-46

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Sulfuric acid ;  15 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  neutralized
Referentie
Synthesis and fungitoxicity of 1,2,4-triazolo[3,2-b][1,3,4]thiadiazole-6-thiones
Mishra, R. M.; et al, Pesticide Research Journal, 2004, 16(2), 7-10

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  0.5 - 1 h, 100 °C
1.2 Reagents: Potassium carbonate ,  Iodine Solvents: 1,4-Dioxane ;  3 - 4 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water
Referentie
Synthesis of a series of novel 2-amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives as potential anticancer, antifungal and antibacterial agents
Pham, Em Canh ; et al, Medicinal Chemistry (Sharjah, 2022, 18(5), 558-573

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Sodium acetate Solvents: Water ;  rt
2.1 Reagents: Sodium acetate ,  Iron chloride (FeCl3) ,  Bromine Solvents: Acetic acid ;  30 min, rt
Referentie
2,5-Disubstituted-1,3,4-oxadiazoles/thiadiazole as surface recognition moiety: Design and synthesis of novel hydroxamic acid based histone deacetylase inhibitors
Rajak, Harish; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(19), 5735-5738

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride ;  30 min, 75 °C; 75 °C → rt
1.2 Solvents: Water ;  4 h, reflux; 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
Referentie
Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors
Alam, Jahangir; et al, Oriental Journal of Chemistry, 2015, 31(4), 1873-1885

Productiemethode 9

Reactievoorwaarden
Referentie
Product class 12: 1,3,4-thiadiazoles
Collier, S. J., Science of Synthesis, 2004, 13, 349-414

Productiemethode 10

Reactievoorwaarden
1.1 Solvents: Acetone
2.1 Catalysts: Sulfuric acid
Referentie
Synthesis and some reactions of thioureas
Alimov, E.; et al, Doklady Akademii Nauk UzSSR, 1990, (5), 38-40

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water ;  heated
2.1 Reagents: Sulfuric acid Solvents: Water
Referentie
Efficient synthesis of antifungal active 9-substituted-3-aryl-5H,13aH-quinolino[3,2-f][1,2,4]triazolo[4,3-b][1,2,4]triazepines in ionic liquids
Gupta, Monika, Bioorganic & Medicinal Chemistry Letters, 2011, 21(16), 4919-4923

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol
2.1 Reagents: Hydrochloric acid
3.1 Reagents: Sulfuric acid
Referentie
A one pot, efficient and eco-friendly synthesis of 1,3,4-thiadiazolo[3,2-a] pyrimidine scaffold via Aza-Michael addition and intramolecular cyclo-elimination reactions in poly ethylene glycol (PEG)
Ahmad, Akeel; et al, Indian Journal of Chemistry, 2020, (5), 724-729

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ;  heated
3.1 Reagents: Sulfuric acid Solvents: Water
Referentie
Efficient synthesis of antifungal active 9-substituted-3-aryl-5H,13aH-quinolino[3,2-f][1,2,4]triazolo[4,3-b][1,2,4]triazepines in ionic liquids
Gupta, Monika, Bioorganic & Medicinal Chemistry Letters, 2011, 21(16), 4919-4923

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride ;  0.5 - 2 h, 75 °C
1.2 Solvents: Water ;  75 °C → rt; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
Referentie
Synthesis of 1,2,3-triazole-1,3,4-thiadiazole hybrids as novel α-glucosidase inhibitors by in situ azidation/click assembly
Kumar, Hariom ; et al, Archiv der Pharmazie (Weinheim, 2023, 356(8),

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride ;  2.5 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ;  4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, cooled
Referentie
Design and synthesis of new benzo[d]oxazole-based derivatives and their neuroprotective effects on β-amyloid-induced PC12 cells
Liu, Zheng; et al, Molecules, 2020, 25(22),

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Boron trifluoride etherate ,  Chlorosuccinimide Solvents: tert-Butanol ;  0.5 - 4 h, reflux
1.2 Solvents: Water
Referentie
Diversity-Oriented Synthesis of 1,2,4-Triazols, 1,3,4-Thiadiazols, and 1,3,4-Selenadiazoles from N-Tosylhydrazones
Wei, Zeyang; et al, Organic Letters, 2021, 23(11), 4436-4440

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride ;  0 - 5 °C; 30 min, 0 - 5 °C; 5 °C → 70 °C; 4 h, 70 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  cooled; pH 8 - 9, cooled
Referentie
Synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives promoted by carbodiimide condensation
Yu, Peng; et al, Journal of Chemical Research, 2014, 38(6), 347-350

Productiemethode 18

Reactievoorwaarden
1.1 Solvents: Ethanol ;  2 - 4 h, reflux
1.2 Catalysts: Sulfuric acid ;  1 - 2 h, rt
Referentie
Mild and convenient one-pot synthesis of 2-amino-1,3,4-thiadiazoles using trimethylsilyl isothiocyanate (TMSNCS)
Guda, Dinneswara Reddy; et al, RSC Advances, 2013, 3(19), 6813-6816

Productiemethode 19

Reactievoorwaarden
1.1 Reagents: tert-Butyl hydroperoxide Solvents: Ethanol ,  Water ;  4 h, rt
Referentie
Metal-free synthesis of 2-aminothiadiazoles via TBHP-mediated oxidative C-S bond formation
Hatvate, Navnath T. ; et al, Synthetic Communications, 2018, 48(3), 285-290

Productiemethode 20

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride ;  2 - 4 h, 50 °C
1.2 Reagents: Water ;  0 °C; 4 h, 50 °C
1.3 Reagents: Ammonia Solvents: Water ;  neutralized
Referentie
Novel thiadiazole derivatives: synthesis, characterization and its antibacterial activity
Kumar, Aadesh; et al, Rasayan Journal of Chemistry, 2021, 143, 143-149

Productiemethode 21

Reactievoorwaarden
1.1 Reagents: Sodium acetate ,  Iron chloride (FeCl3) ,  Bromine Solvents: Acetic acid ;  30 min, rt
Referentie
2,5-Disubstituted-1,3,4-oxadiazoles/thiadiazole as surface recognition moiety: Design and synthesis of novel hydroxamic acid based histone deacetylase inhibitors
Rajak, Harish; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(19), 5735-5738

Productiemethode 22

Reactievoorwaarden
1.1 Reagents: Iron chloride (FeCl3) Solvents: Methanol ,  Water ;  2 h, 110 °C
Referentie
Intrabacterial Metabolism Obscures the Successful Prediction of an InhA Inhibitor of Mycobacterium tuberculosis
Wang, Xin; et al, ACS Infectious Diseases, 2019, 5(12), 2148-2163

Productiemethode 23

Reactievoorwaarden
1.1 Reagents: Iron chloride (FeCl3) Solvents: Ethanol ;  16 - 20 h, reflux
1.2 Reagents: Ammonia Solvents: Water ;  neutralized
Referentie
Synthesis and evaluation of novel 1,3,4-thiadiazole-fluoroquinolone hybrids as antibacterial, antituberculosis, and anticancer agents
Demirci, Asli; et al, Turkish Journal of Chemistry, 2018, 42(3), 839-858

Productiemethode 24

Reactievoorwaarden
1.1 Catalysts: Sulfuric acid
Referentie
Synthesis and some reactions of thioureas
Alimov, E.; et al, Doklady Akademii Nauk UzSSR, 1990, (5), 38-40

Productiemethode 25

Reactievoorwaarden
1.1 Reagents: Iron chloride (FeCl3) Solvents: Water ;  rt → 90 °C; 45 min, 80 - 90 °C
1.2 Reagents: Ammonia Solvents: Water ;  neutralized
Referentie
Synthesis of 2-(bis(2-chloroethyl)amino)-N-(5-substituted phenyl)-1,3,4-thiadiazol-2-yl)acetohydrazide and evaluation of anticancer activity
Gowramma, Byran; et al, Current Bioactive Compounds, 2018, 14(3), 309-316

Productiemethode 26

Reactievoorwaarden
1.1 Solvents: Methanol ;  5 - 10 min, rt; 30 min, rt
2.1 Reagents: Boron trifluoride etherate ,  Chlorosuccinimide Solvents: tert-Butanol ;  0.5 - 4 h, reflux
2.2 Solvents: Water
Referentie
Diversity-Oriented Synthesis of 1,2,4-Triazols, 1,3,4-Thiadiazols, and 1,3,4-Selenadiazoles from N-Tosylhydrazones
Wei, Zeyang; et al, Organic Letters, 2021, 23(11), 4436-4440

Productiemethode 27

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid
2.1 Reagents: Sulfuric acid
Referentie
A one pot, efficient and eco-friendly synthesis of 1,3,4-thiadiazolo[3,2-a] pyrimidine scaffold via Aza-Michael addition and intramolecular cyclo-elimination reactions in poly ethylene glycol (PEG)
Ahmad, Akeel; et al, Indian Journal of Chemistry, 2020, (5), 724-729

Productiemethode 28

Reactievoorwaarden
1.1 Reagents: Sulfuric acid
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol
3.1 Reagents: Hydrochloric acid
4.1 Reagents: Sulfuric acid
Referentie
A one pot, efficient and eco-friendly synthesis of 1,3,4-thiadiazolo[3,2-a] pyrimidine scaffold via Aza-Michael addition and intramolecular cyclo-elimination reactions in poly ethylene glycol (PEG)
Ahmad, Akeel; et al, Indian Journal of Chemistry, 2020, (5), 724-729

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine Raw materials

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine Preparation Products

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine Gerelateerde literatuur

Aanbevolen leveranciers
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.